molecular formula C11H15N5 B11735159 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine

カタログ番号: B11735159
分子量: 217.27 g/mol
InChIキー: KIKYIJPWVFXSJA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is a purine derivative characterized by a substituted adenine core (6-aminopurine) with a branched alkenyl chain (4-methylpent-3-en-1-yl) at the 9-position.

特性

分子式

C11H15N5

分子量

217.27 g/mol

IUPAC名

9-(4-methylpent-3-enyl)purin-6-amine

InChI

InChI=1S/C11H15N5/c1-8(2)4-3-5-16-7-15-9-10(12)13-6-14-11(9)16/h4,6-7H,3,5H2,1-2H3,(H2,12,13,14)

InChIキー

KIKYIJPWVFXSJA-UHFFFAOYSA-N

正規SMILES

CC(=CCCN1C=NC2=C(N=CN=C21)N)C

製品の起源

United States

準備方法

合成経路と反応条件: 9-(4-メチルペンタ-3-エン-1-イル)-9H-プリン-6-アミンの合成は、通常、プリン誘導体を適切なアルキル化剤でアルキル化することによって行われます。一般的な方法の1つは、6-クロロプリンと4-メチルペンタ-3-エン-1-イルブロミドを、炭酸カリウムなどの塩基の存在下で反応させることです。この反応は通常、ジメチルホルムアミドなどの非プロトン性溶媒中で高温で行われ、置換反応を促進します。

工業的生産方法: この化合物の工業的生産には、同様の合成経路が使用される場合がありますが、規模が大きくなります。連続フローリアクターと最適化された反応条件を使用すると、生成物の収率と純度を向上させることができます。さらに、再結晶やクロマトグラフィーなどの精製技術を使用して、目的の化合物を高純度で得ることができます。

化学反応の分析

4. 科学研究の応用

化学: 化学において、9-(4-メチルペンタ-3-エン-1-イル)-9H-プリン-6-アミンは、より複雑な分子の合成のためのビルディングブロックとして使用されます。そのユニークな構造により、新しい化学反応の探索と新規化合物の開発が可能になります。

生物学: 生物学研究では、この化合物は生化学プローブとしての可能性について研究されています。核酸やタンパク質と相互作用する能力は、細胞プロセスや分子間相互作用を調べるための貴重なツールとなっています。

医学: 医学では、9-(4-メチルペンタ-3-エン-1-イル)-9H-プリン-6-アミンは、その潜在的な治療用途について研究されています。他の生物学的に活性なプリンと構造が類似していることから、がんやウイルス感染症など、特定の病気に対して活性を持つ可能性があります。

産業: 産業部門では、この化合物は新素材の開発や医薬品や農薬の合成の中間体として使用されています。

科学的研究の応用

Pharmaceutical Development

The compound has been identified as a potential lead compound in drug discovery, particularly for diseases related to nucleic acid metabolism. Its structural similarity to natural purines suggests that it may interact with biological pathways involving DNA and RNA synthesis, potentially leading to new treatments for conditions such as cancer and viral infections.

Antitumor Activity

Research indicates that derivatives of purine compounds can exhibit significant antitumor effects. Studies have shown that 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine may inhibit the proliferation of cancer cells by interfering with nucleic acid synthesis. Its efficacy against various cancer cell lines has been documented, indicating strong potential for further development as an anticancer agent .

Antiviral Properties

Preliminary studies suggest that this compound may possess antiviral activity, particularly against herpes simplex virus types 1 and 2. The antiviral efficacy observed in certain analogs indicates that modifications to the purine structure can enhance activity against viral infections without significant cytotoxic effects on host cells.

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes positions it as a candidate for anti-inflammatory therapies. By reducing the production of pro-inflammatory mediators, it may offer therapeutic benefits in conditions characterized by excessive inflammation .

Case Studies

Case Study Description
Antiviral Efficacy In comparative studies, 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine demonstrated significant antiviral activity at lower concentrations than standard antiviral agents like acyclovir, highlighting its potential as a therapeutic agent against viral infections.
Anticancer Activity A study focused on ovarian cancer cells revealed that this compound effectively inhibited cell growth with an IC50 value lower than standard chemotherapeutic agents, suggesting its strong potential for further investigation in cancer therapy .
Anti-inflammatory Mechanisms Research indicated that the compound inhibited pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides, suggesting mechanisms through which it could mitigate inflammatory responses.

作用機序

9-(4-メチルペンタ-3-エン-1-イル)-9H-プリン-6-アミンの作用機序は、酵素や受容体などの分子標的との相互作用を伴います。この化合物はプリン結合部位に結合し、核酸代謝に関与する酵素の活性を影響を与える可能性があります。さらに、細胞受容体と相互作用し、シグナル伝達経路を調節し、細胞応答に影響を与える可能性があります。

類似化合物との比較

Substituent Structural Diversity

The 9-position of purine scaffolds is a critical site for modulating physicochemical and biological properties. Key comparisons include:

Compound Substituent Key Features
9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine 4-Methylpent-3-en-1-yl Branched alkenyl chain; moderate lipophilicity; potential for π-interactions
9-Allyl-9H-purin-6-amine () Allyl (C3H5) Shorter alkenyl chain; simpler structure; lower molecular weight
8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine (9w, ) Pent-4-yn-1-yl + mesitylthio Alkynyl chain + bulky arylthio group; high selectivity for ER targets
9-Butyl-8-(4-methoxybenzyl)-9H-purin-6-amine () Butyl + 4-methoxybenzyl Mixed alkyl/aryl substitution; enhanced steric bulk and polarity
9-Benzyl-8-((3,5-dichlorophenyl)thio)-9H-purin-6-amine (13i, ) Benzyl + dichlorophenylthio Aromatic substitution; potential for halogen bonding

Key Observations :

  • Chain Length and Branching : The target compound’s 4-methylpent-3-en-1-yl group offers greater hydrophobicity than allyl (C3) but less rigidity than pent-4-yn-1-yl (C5 alkynyl). Branched chains may improve metabolic stability compared to linear analogs .
  • Functional Groups : Alkenyl groups (e.g., allyl, methylpentenyl) enable π-interactions with proteins, while alkynyl groups (e.g., pent-4-yn-1-yl) enhance rigidity. Thioether and halogenated aryl groups (e.g., in 13i) introduce steric bulk and electronic effects .

Physicochemical Properties

Spectral Data :

  • 1H NMR : The target compound’s branched alkenyl group would exhibit distinct splitting patterns (e.g., vinyl protons at δ 5.0–5.5 ppm, methyl groups at δ 1.0–1.5 ppm). This contrasts with allyl derivatives (δ 5.8–6.0 ppm for terminal alkenes) and alkynyl analogs (δ 2.0–3.0 ppm for acetylenic protons) .
  • MS/HRMS : Molecular ion peaks would align with the molecular formula (C11H17N5, MW 227.29 g/mol), comparable to 9w (C18H20N5S, MW 362.45 g/mol) .

Solubility and Lipophilicity :

  • The branched alkenyl chain likely increases logP compared to 9-allyl derivatives, enhancing lipid bilayer penetration but reducing aqueous solubility. This property is critical for drug candidates targeting intracellular proteins .

生物活性

9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is a purine derivative characterized by a unique side chain at the 9-position of the purine ring. This compound is part of a class known as purine analogues, which are structurally related to naturally occurring purines like adenine and guanine. The presence of the 4-methylpent-3-en-1-yl side chain suggests enhanced chemical reactivity and potential biological interactions, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The molecular formula of 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine is C12H16N5C_{12}H_{16}N_{5} with a molecular weight of approximately 224.29 g/mol. Its structure features a fused bicyclic ring system typical of purines, along with an amine functional group at the 6-position.

PropertyValue
Molecular FormulaC₁₂H₁₆N₅
Molecular Weight224.29 g/mol
Purity>98% (typical)
Storage ConditionsCool, dry place

Cytotoxicity and Antitumor Effects

Research indicates that compounds structurally similar to 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine exhibit significant cytotoxic activity against various cancer cell lines. For instance, studies have shown that related purine derivatives can induce apoptosis and reduce cell proliferation in cancer models, with effective concentrations ranging from 3 to 39 μM for the most potent compounds .

Case Study: Antitumor Activity
A study evaluated a series of N-(9H-purin-6-yl) benzamide derivatives, revealing that certain compounds demonstrated strong cytotoxic effects against murine mammary carcinoma (4T1) and human colorectal adenocarcinoma (COLO201). The lead compound from this series displayed synergistic activity with fludarabine, a nucleoside analogue, enhancing its antitumor efficacy both in vitro and in vivo .

The mechanism by which 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The structural similarity to natural purines suggests potential roles in DNA/RNA synthesis and energy transfer processes within cells .

Potential Applications

Given its structural characteristics, 9-(4-Methylpent-3-en-1-yl)-9H-purin-6-amine may have several applications in drug development:

  • Anticancer Agents : Due to its cytotoxic properties, it could be developed as an antitumor agent.
  • Enzyme Inhibitors : Potential to inhibit enzymes involved in cancer progression or other diseases.
  • Nucleoside Analogues : May serve as a template for designing new nucleoside analogues with therapeutic applications.

Comparative Analysis with Related Compounds

Compound NameStructure TypeKey Features
9-(Prop-2-yne)-9H-purin-6-aminesPurine analogueContains propargyl group; potential for functionalization
N-(3-Methylbut-2-en-1-YL)-9H-purin -6-aminesPurine analogueFeatures branched alkene; may exhibit different reactivity
2-(9-Oxo -9,10-dihydroacridin -10-YL)-N-(prop -2-yne)acetamideComplex heterocyclicCombines purine with acridine; diverse biological activity

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。